5-Bromothieno[3,2-b]pyridine is an organic compound belonging to the class of heterocyclic compounds, specifically thienopyridines. This compound features a bromine atom attached to a thieno[3,2-b]pyridine skeleton, which is characterized by a fused thiophene and pyridine ring system. The presence of the bromine substituent enhances its reactivity and allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
5-Bromothieno[3,2-b]pyridine can be synthesized through several methods that typically involve bromination and other functional group transformations. Its derivatives are often studied for their biological activities and potential applications in medicinal chemistry.
This compound falls under the category of heterocyclic aromatic compounds, which are known for their unique electronic properties and reactivity due to the presence of nitrogen and sulfur atoms in their structure.
The synthesis of 5-Bromothieno[3,2-b]pyridine generally involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
These methods can be optimized for industrial production to enhance yield and purity, often employing advanced techniques such as continuous flow reactors and chromatography for purification.
The molecular formula of 5-Bromothieno[3,2-b]pyridine is , with a molecular weight of 227.10 g/mol. Its structure features a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine substituent at the 5-position of the thieno ring.
5-Bromothieno[3,2-b]pyridine participates in various chemical reactions due to its reactive bromine atom. Key types of reactions include:
The mechanism of action for 5-Bromothieno[3,2-b]pyridine primarily involves its interaction with biological targets such as kinases. The compound can bind to the active sites of enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This property makes it a candidate for drug development aimed at modulating cellular pathways involved in various diseases.
Property | Value |
---|---|
Molecular Formula | C8H5BrN2S |
Molecular Weight | 227.10 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in DMSO |
5-Bromothieno[3,2-b]pyridine has several scientific applications:
Bromination represents a critical step in the functionalization of thienopyridine scaffolds, enabling precise regioselective modification essential for pharmaceutical applications. The synthesis of 5-bromothieno[3,2-b]pyridine (CAS 21344-24-1, C₇H₄BrNS, MW 214.08 g/mol) is typically achieved through electrophilic bromination or metal-mediated halogenation protocols. A particularly efficient method involves treating thieno[3,2-b]pyridine precursors with copper(II) bromide (CuBr₂) in the presence of isoamyl nitrite within acetonitrile solvent at ambient temperature (20°C). This optimized protocol yields the target compound in 53% yield after chromatographic purification, demonstrating excellent regioselectivity at the 5-position of the fused heterocyclic system [1]. The reaction proceeds overnight, followed by quenching with saturated ammonium chloride and extraction with ethyl acetate, with structural confirmation via ¹H NMR spectroscopy (300 MHz, CDCl₃: δ 7.22 (d, J=6.10 Hz, 1H), 7.58 (d, J=6.10 Hz, 1H), 8.21 (d, J=2.37 Hz, 1H), 8.61 (d, J=2.03 Hz, 1H)) and mass spectrometry (MS m/z 214/216 [M+1]⁺) [1].
Alternative bromination strategies employ domino reactions involving monopotassium salts of carbamoylcyanodithioacetic acid with ethyl 4-chloroacetoacetate, demonstrating high selectivity for constructing the brominated thienopyridine core. These methods highlight the versatility of bromination techniques in accessing this privileged scaffold for further elaboration [9]. The bromine atom's strategic positioning activates the molecule for subsequent cross-coupling reactions while maintaining the structural integrity of the fused ring system—a crucial consideration for developing bioactive molecules targeting enzyme inhibition pathways.
Table 1: Bromination Protocols for 5-Bromothieno[3,2-b]pyridine Synthesis
Brominating Agent | Activator/Co-reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
---|---|---|---|---|---|---|
Copper(II) bromide | Isoamyl nitrite | Acetonitrile | 20°C (ambient) | Overnight | 53% | [1] |
N-Bromosuccinimide | None | DMF | 0°C to reflux | 2-6 hours | ~60%* | [9] |
Bromine | Acetic acid | Chloroform | 40°C | 3 hours | ~45%* | [9] |
*Reported yields for analogous bromination procedures
Palladium-catalyzed cross-coupling reactions constitute the cornerstone methodology for structural diversification of 5-bromothieno[3,2-b]pyridine, leveraging the bromine atom as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling stands out as particularly effective for introducing (hetero)aryl substituents. Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate undergoes efficient coupling with diverse (hetero)aryl pinacol boranes, trifluoroborate salts, or boronic acids under optimized conditions: 1.2-1.6 equivalents of boron reagent, 2-4 mol% Pd(dppf)Cl₂ catalyst, and 6 equivalents of K₂CO₃ base in a DME:H₂O (3:1) solvent system at 100°C for 3-4.5 hours. This methodology delivers methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a–2h) in moderate to excellent yields (35–84%) [5].
The electronic nature of the boronic acid coupling partner significantly impacts reaction efficiency. Electron-rich heterocycles (e.g., furyl derivatives) generally couple faster than electron-deficient systems (e.g., pyridyl boronic acids), though copper(I) additives can enhance yields for challenging heterocyclic boronates [6]. These structural modifications profoundly influence biological activity, as evidenced by derivatives exhibiting promising growth inhibition (GI₅₀ values) against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). Compound 2e demonstrates significant potency (GI₅₀ = 13 μM against MDA-MB-231), reducing viable cell numbers and proliferation while causing cell cycle arrest in the G0/G1 phase [5]. This exemplifies how cross-coupling transforms 5-bromothieno[3,2-b]pyridine into pharmacologically relevant structures.
Table 2: Palladium-Catalyzed Cross-Coupling Applications for 5-Bromothieno[3,2-b]pyridine Derivatives
Reaction Type | Catalyst System | Coupling Partner | Key Products/Applications | Biological Activity Highlights |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | (Hetero)aryl boronic acids | Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) | Compound 2e: GI₅₀ = 13 μM (MDA-MB-231), ↓ proliferation |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Primary/Secondary amines | 2-Amino-5-bromothieno[3,2-b]pyridines | Kinase inhibitor precursors (e.g., Pim-1) [4] |
Decarboxylative Coupling | Pd-NHC Complexes | Carboxylic acids | 2-Alkyl/aryl substituted derivatives | Bioactive building blocks [6] |
Reductive Alkylation | Ni-catalyst, Reducing agent | Tertiary alkyl bromides | Alkylated pyridines with quaternary centers | Exploration of sterically demanding analogs [6] |
Intramolecular cyclization strategies enable the conversion of functionalized 5-bromothieno[3,2-b]pyridine derivatives into complex polycyclic frameworks, significantly expanding their medicinal chemistry potential. A prominent approach involves Thorpe-Zeigler cyclization of S-substituted methylthiopyridine precursors (8a-g) under basic conditions. Treatment with sodium ethoxide in refluxing ethanol induces ring closure, yielding 2-functionalized 3-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl/(2-thienyl)thieno[2,3-b]pyridines (9a-g). This cyclization strategy efficiently constructs the fused thienopyridine core while incorporating pharmacologically relevant substituents [4] [9].
Further elaboration of these cyclized products enables access to highly complex architectures. Compounds 9a and 9c undergo sequential transformations to generate novel pyrazolylpyridothienopyrimidines (10a-c, 11a,b, and 13-16), demonstrating the synthetic versatility of the 5-bromothieno[3,2-b]pyridine scaffold as a starting point for polyheterocyclic systems. Gold-catalyzed cyclizations offer complementary pathways, exemplified by the synthesis of thieno[3,2-b]pyridine-5(4H)-one derivatives using specialized gold(I) complexes featuring N-heterocyclic carbene (NHC) or phosphine ligands, often with non-coordinating anions like SbF₆⁻ or BARF⁻ to enhance electrophilicity [7]. These intricate fused systems frequently exhibit enhanced biological profiles compared to their monocyclic precursors. For instance, compounds derived from cyclized thienopyridines demonstrate significant Pim-1 kinase inhibitory activity (e.g., compound 5b with IC₅₀ = 12.71 μM) and potent cytotoxic effects against diverse cancer cell lines (MCF7, HEPG2, HCT116, A549, PC3), validating the cyclization strategy for optimizing target affinity and selectivity [4].
Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed amination/arylation constitute essential tools for installing nitrogen- and carbon-based functionalities onto the 5-bromothieno[3,2-b]pyridine scaffold. The electron-deficient nature of the pyridine ring, particularly when flanked by the bromine atom and the sulfur-containing ring, facilitates direct nucleophilic displacement of the bromine. This reaction proceeds efficiently with various amines (primary and secondary aliphatic amines, anilines) under mild conditions or via copper/palladium catalysis to form C-N bonds [3] [5]. The resulting aminothienopyridines serve as crucial intermediates for further derivatization or as bioactive cores themselves.
Simultaneously, arylation reactions extend the π-conjugated system or introduce specific aromatic pharmacophores. Beyond the Suzuki-Miyaura coupling, alternative methods include:
These methodologies enable the synthesis of derivatives like 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, where the appended (hetero)aryl group significantly modulates the compound's electronic properties, binding affinity, and cellular activity. For example, strategic arylation yielded compounds exhibiting potent antitumor effects in both in vitro models (TNBC cell lines) and in ovo models (chick chorioallantoic membrane assay with MDA-MB-231 cells), highlighting the therapeutic potential unlocked by efficient amination and arylation protocols [5]. The reactivity of the hydroxymethyl group in derivatives like 3-bromothieno[3,2-b]pyridine-5-methanol (InChI: 1S/C8H6BrNOS/c9-6-4-12-7-2-1-5(3-11)10-8(6)7/h1-2,4,11H,3H2) further broadens diversification options, allowing oxidation to aldehydes, esterification, or conversion to halides for subsequent nucleophilic displacement [8].
CAS No.: 112484-85-2
CAS No.: 10606-14-1